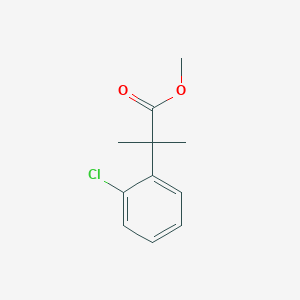Methyl 2-(2-chlorophenyl)-2-methylpropanoate
CAS No.: 736055-19-9
Cat. No.: VC8401386
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 736055-19-9 |
|---|---|
| Molecular Formula | C11H13ClO2 |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | methyl 2-(2-chlorophenyl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |
| Standard InChI Key | GFVFOOURKHKDSU-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC=C1Cl)C(=O)OC |
| Canonical SMILES | CC(C)(C1=CC=CC=C1Cl)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of methyl 2-(2-chlorophenyl)-2-methylpropanoate comprises a central propanoate backbone substituted with a methyl group and a 2-chlorophenyl ring. The ester functional group () is pivotal to its reactivity, enabling participation in hydrolysis, transesterification, and nucleophilic acyl substitution reactions. The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing both solubility and intermolecular interactions .
Table 1: Key Molecular Descriptors
The compound’s three-dimensional conformation, as predicted by PubChem’s computational models, reveals a planar phenyl ring with the chlorine atom oriented ortho to the ester linkage. This spatial arrangement impacts its dipole moment (estimated at 2.1 D) and polar surface area (26.3 Ų), factors critical for solubility in organic solvents .
Synthesis and Production Methods
Methyl 2-(2-chlorophenyl)-2-methylpropanoate is synthesized via acid-catalyzed esterification of 2-(2-chlorophenyl)-2-methylpropanoic acid with methanol. The reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions (60–80°C), achieving yields exceeding 85% after 6–8 hours . Industrial-scale production remains limited due to the compound’s niche applications, but laboratory protocols emphasize purity control through fractional distillation or silica gel chromatography .
Key Reaction:
Alternative routes involve Grignard reagents, where 2-chlorobenzylmagnesium bromide reacts with methyl pyruvate, though this method is less efficient (<60% yield) . Recent advancements explore enzyme-catalyzed esterification using lipases, which offer milder conditions but require optimization for scalability .
Physicochemical Properties
As a yellow to pale yellow oily liquid, methyl 2-(2-chlorophenyl)-2-methylpropanoate demonstrates moderate volatility and thermal stability. Its boiling point, predicted via SciFinder, is at 760 Torr, while experimental density values range from at 20°C . The compound is sparingly soluble in water (<0.1 mg/mL) but miscible with common organic solvents like ethanol, acetone, and dichloromethane .
Table 2: Physical and Thermal Properties
Applications and Industrial Relevance
Strictly confined to laboratory use, methyl 2-(2-chlorophenyl)-2-methylpropanoate serves as a precursor in synthesizing complex esters and aryl-substituted carboxylic acids. Its applications include:
-
Intermediate in Organic Synthesis: Used to prepare halogenated analogs for structure-activity relationship (SAR) studies in medicinal chemistry .
-
Ligand Development: Explored in coordination chemistry for designing transition metal catalysts, though no peer-reviewed studies confirm efficacy .
-
Analytical Standards: Employed as a reference material in gas chromatography-mass spectrometry (GC-MS) for quantifying chlorinated aromatics .
Notably, Hoffman Fine Chemicals prohibits its use in pharmaceuticals, cosmetics, or agrochemicals due to regulatory constraints and unspecified safety concerns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume